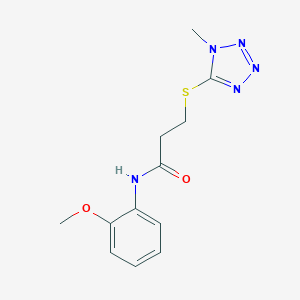![molecular formula C13H13N3O3S B270030 N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270030.png)
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, also known as MOTA, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. MOTA is a sulfonamide derivative and has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is not yet fully understood. However, it has been proposed that N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide exerts its pharmacological effects by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been found to possess antioxidant and anti-inflammatory properties, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to possess antibacterial, antifungal, and antitumor activities. N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to possess antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide in lab experiments is its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been found to exhibit antibacterial, antifungal, and antitumor activities, as well as inhibiting the activity of certain enzymes involved in the pathogenesis of Alzheimer's disease. Additionally, N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to possess antioxidant and anti-inflammatory properties.
However, there are also limitations to using N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide.
Future Directions
There are several future directions for research on N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide. One direction is to further investigate its mechanism of action and determine its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide. Another direction is to explore the potential of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is a novel compound that has shown potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been found to exhibit antibacterial, antifungal, and antitumor activities, as well as inhibiting the activity of certain enzymes involved in the pathogenesis of Alzheimer's disease. Additionally, N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to possess antioxidant and anti-inflammatory properties. Further studies are needed to determine the optimal dosage and potential side effects of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, as well as its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide involves a multistep process that begins with the reaction of 2-amino-5-methyl-1,3,4-oxadiazole with thionyl chloride to form 2-chloro-5-methyl-1,3,4-oxadiazole. The next step involves the reaction of 2-chloro-5-methyl-1,3,4-oxadiazole with 4-aminobenzenethiol to form 4-(2-chloro-5-methyl-1,3,4-oxadiazol-4-ylthio)aniline. This compound is then reacted with acetic anhydride to form N-(4-(2-chloro-5-methyl-1,3,4-oxadiazol-4-ylthio)phenyl)acetamide. Finally, the compound is treated with sodium sulfide to form N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide.
Scientific Research Applications
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has shown potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to possess antioxidant and anti-inflammatory properties.
properties
Product Name |
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide |
|---|---|
Molecular Formula |
C13H13N3O3S |
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-[4-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C13H13N3O3S/c1-8(17)14-11-5-3-10(4-6-11)12(18)7-20-13-16-15-9(2)19-13/h3-6H,7H2,1-2H3,(H,14,17) |
InChI Key |
OOVIARXGJOAHDD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)

![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269977.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide](/img/structure/B269982.png)